molecular formula C19H16FN3O3 B2819145 Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate CAS No. 1018057-39-0

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

Cat. No.: B2819145
CAS No.: 1018057-39-0
M. Wt: 353.353
InChI Key: ISVAGYQUGRWEOT-UHFFFAOYSA-N
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Description

Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .


Synthesis Analysis

Quinolines can be synthesized using various methods such as the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions . Recent advances have focused on greener and more sustainable chemical processes, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of quinolines is characterized by a benzene ring fused to a pyridine ring. The position of the nitrogen atom and other substituents can vary, leading to a wide variety of quinoline derivatives .


Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can also undergo various transformations such as nitration, bromination, and oxidation reactions .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Fluorescence and Biochemical Applications

Quinoline derivatives, including structures related to Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate, are known for their efficient fluorescence properties. These compounds are utilized in biochemistry and medicine for studying various biological systems, including DNA. Their potential as antioxidants and radioprotectors highlights their significance in developing sensitive and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Activity

The compound's derivatives have been explored for their antibacterial activities. Novel classes of quinolones, including fluoro-substituted analogs, demonstrate promising antibacterial properties against various Gram-positive and Gram-negative bacterial strains. These findings are supported by molecular docking studies, validating the compounds' potential in addressing antibacterial resistance (Kumar et al., 2014).

Photodiode and Optical Applications

Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a structurally related compound, has been synthesized for optical applications. Its unique optical properties and the ability to form high-quality thin films through thermal evaporation techniques make it suitable for organic photodiode manufacturing. The spectral dependence of its refractive index and its remarkable optical behavior underscore its potential in optoelectronic device fabrication (Elkanzi et al., 2020).

Antimicrobial and Tuberculosis Treatment

Research into pyrrolo[1,2-a]quinoline derivatives, which share structural similarities with this compound, reveals their effectiveness in antimycobacterial properties against tuberculosis (TB), including multi-drug-resistant strains. These findings, supported by molecular target identification and docking studies, suggest the compounds' valuable contributions to developing new TB therapies (Venugopala et al., 2020).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. For example, some quinoline derivatives have been found to have antibacterial, anti-inflammatory, anti-microbial, anti-malarial, anti-HIV, anti-tubercular, and anti-cancer activities .

Future Directions

The future of quinoline research lies in the development of new synthetic methods that are more efficient, environmentally friendly, and capable of producing a wide variety of quinoline derivatives. These new compounds could potentially have a wide range of therapeutic applications .

Properties

IUPAC Name

ethyl 4-amino-6-[(2-fluorobenzoyl)amino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVAGYQUGRWEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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